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Abstract
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that has emerged

as a valuable tool in the study of the galaninergic system. This document provides a

comprehensive technical overview of Galanin (1-13)-Spantide I, including its structure,

mechanism of action, and key experimental data. Detailed methodologies for its synthesis,

purification, and application in various in vitro and in vivo assays are presented to facilitate its

use in research and drug development.

Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems,

where it modulates a variety of physiological processes, including nociception, feeding

behavior, and neuroendocrine regulation.[1] These diverse effects are mediated through three

G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[2][3] To elucidate the

specific roles of these receptors and the overall function of the galaninergic system, potent and

selective antagonists are essential.

Galanin (1-13)-Spantide I is a first-generation galanin receptor antagonist.[4] It is a chimeric

peptide constructed from two distinct moieties: the N-terminal 1-13 amino acid fragment of

galanin and Spantide I, a known antagonist of the substance P (NK1) receptor.[4][5] This
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unique structure confers upon it the ability to bind to galanin receptors and antagonize the

effects of endogenous galanin.[6][7]

Physicochemical Properties
Property Value Reference

Amino Acid Sequence

Gly-Trp-Thr-Leu-Asn-Ser-Ala-

Gly-Tyr-Leu-Leu-Gly-Pro-D-

Arg-Pro-Lys-Pro-Gln-Gln-D-

Trp-Phe-D-Trp-Leu-Leu-NH2

[8]

Molecular Formula C138H199N35O30 [8]

Molecular Weight 2828.34 g/mol [8][9]

CAS Number 143868-20-6 [5][8]

Mechanism of Action
Galanin (1-13)-Spantide I functions as a competitive antagonist at galanin receptors.[3] The

galanin (1-13) portion of the chimera is responsible for binding to the galanin receptors, while

the Spantide I moiety is thought to contribute to the antagonistic activity and stability of the

peptide.[4] By occupying the receptor binding site, it prevents the endogenous ligand, galanin,

from activating the receptor and initiating downstream signaling cascades.[3]

Signaling Pathways
Galanin receptors couple to various intracellular signaling pathways. GALR1 and GALR3 are

primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease

in intracellular cyclic AMP (cAMP) levels.[3][10] GALR2 can couple to both Gi/o and Gq/11

proteins, resulting in either inhibition of adenylyl cyclase or stimulation of phospholipase C,

which in turn leads to an increase in intracellular calcium.[10][11] Galanin (1-13)-Spantide I, as

an antagonist, is expected to block these galanin-induced signaling events.
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Galanin (1-13)-Spantide I exhibits high affinity for galanin receptors, although its selectivity

across the different subtypes has not been fully characterized in a single comprehensive study.

The available data from various tissues and cell lines are summarized below.

Receptor/Tissu
e

Ligand Assay Type Affinity (nM) Reference

Rat Spinal Cord [125I]-Galanin
Radioligand

Binding
Kd = 1.16 [7][12]

Rat

Hypothalamic

Membranes

[125I]-[Tyr26]-

porcine galanin

Radioligand

Displacement
IC50 = 0.2 [6]

Note: The specific galanin receptor subtype(s) in these preparations were not fully

differentiated.

Experimental Protocols
Synthesis and Purification
Galanin (1-13)-Spantide I is synthesized using standard solid-phase peptide synthesis (SPPS)

protocols, followed by purification using reversed-phase high-performance liquid

chromatography (RP-HPLC).

5.1.1. Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the synthesis of a chimeric peptide like Galanin (1-13)-Spantide I is
outlined below. This process involves the sequential addition of amino acids to a growing

peptide chain anchored to a solid resin support.

Resin Support Fmoc Deprotection
(e.g., Piperidine)

Washing
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Amino Acid Coupling
(e.g., HBTU/DIEA)

Washing
(e.g., DMF)

Repeat Cycle for next amino acid
Cleavage from Resin

& Deprotection
(e.g., TFA cocktail)

 after final amino acid
Crude Peptide

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15616156?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8640348/
https://www.medchemexpress.com/galanin-1-13-spantide-i.html
https://pubmed.ncbi.nlm.nih.gov/7679604/
https://www.benchchem.com/product/b15616156?utm_src=pdf-body
https://www.benchchem.com/product/b15616156?utm_src=pdf-body
https://www.benchchem.com/product/b15616156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Solid-Phase Peptide Synthesis.

Protocol:

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally

amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the

resin using a coupling agent (e.g., HBTU/DIEA in DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled

amino acid using a solution of piperidine in DMF.

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Subsequent Amino Acid Couplings: Repeat the coupling, washing, and deprotection steps for

each subsequent amino acid in the sequence.

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the

peptide from the resin and remove the side-chain protecting groups using a cleavage

cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge

to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.

5.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified using RP-HPLC to obtain a highly pure product.

Protocol:

Column: Use a preparative C18 column.

Mobile Phase:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in acetonitrile.
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Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. The

exact gradient will need to be optimized based on the hydrophobicity of the peptide.

Detection: Monitor the elution profile at 220 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peak.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and

mass spectrometry.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

In Vitro Assays
5.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of Galanin (1-13)-Spantide I to galanin

receptors.

Protocol:

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express

galanin receptors (e.g., rat hypothalamus or cell lines overexpressing specific GALR

subtypes).

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled galanin

ligand (e.g., [125I]-galanin) and varying concentrations of unlabeled Galanin (1-13)-
Spantide I in a suitable binding buffer.

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber

filters.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC50 value, which can then be converted to a Ki value using the

Cheng-Prusoff equation.
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5.2.2. Functional Assays

These assays measure the ability of Galanin (1-13)-Spantide I to antagonize galanin-induced

cellular responses.

cAMP Assay:

Culture cells expressing GALR1 or GALR3.

Pre-incubate the cells with varying concentrations of Galanin (1-13)-Spantide I.

Stimulate the cells with a fixed concentration of galanin in the presence of a

phosphodiesterase inhibitor.

Lyse the cells and measure the intracellular cAMP concentration using a commercially

available ELISA or HTRF kit.

Determine the IC50 value for the inhibition of galanin-stimulated cAMP reduction.

Calcium Mobilization Assay:

Culture cells expressing GALR2.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Pre-incubate the cells with varying concentrations of Galanin (1-13)-Spantide I.

Stimulate the cells with a fixed concentration of galanin.

Measure the change in intracellular calcium concentration using a fluorescence plate

reader or microscope.

Determine the IC50 value for the inhibition of galanin-induced calcium mobilization.

In Vivo Assays
5.3.1. Antagonism of Galanin-Induced Feeding
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This experiment assesses the ability of Galanin (1-13)-Spantide I to block the orexigenic

(appetite-stimulating) effects of galanin.

Protocol:

Animal Model: Use adult male rats, cannulated for intracerebroventricular (ICV) or site-

specific (e.g., paraventricular nucleus) microinjections.

Acclimation: Acclimate the rats to the testing environment and handling procedures.

Drug Administration:

Administer Galanin (1-13)-Spantide I via microinjection into the desired brain region.

After a short pre-treatment period, administer galanin via the same route.

Control groups should receive vehicle injections.

Food Intake Measurement: Provide a pre-weighed amount of a palatable food source and

measure the cumulative food intake at various time points post-injection.

Data Analysis: Compare the food intake between the different treatment groups to determine

if Galanin (1-13)-Spantide I significantly reduces galanin-induced feeding.

5.3.2. Modulation of the Nociceptive Flexor Reflex

This assay investigates the effect of Galanin (1-13)-Spantide I on galanin-mediated

modulation of spinal nociceptive processing.

Protocol:

Animal Model: Use decerebrate, spinalized rats to isolate the spinal reflex circuitry.

Intrathecal Catheterization: Implant an intrathecal catheter for drug delivery to the spinal

cord.

Reflex Measurement: Elicit the flexor reflex by electrical stimulation of a sensory nerve (e.g.,

the sural nerve) and record the resulting electromyographic (EMG) activity from a flexor
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muscle (e.g., the tibialis anterior).

Drug Administration:

Administer galanin intrathecally to induce facilitation of the flexor reflex.

In a separate group of animals, co-administer Galanin (1-13)-Spantide I with galanin.

Data Analysis: Compare the magnitude of the flexor reflex facilitation in the presence and

absence of Galanin (1-13)-Spantide I to determine its antagonistic effect.

Conclusion
Galanin (1-13)-Spantide I is a foundational tool for investigating the physiological and

pathological roles of the galaninergic system. Its ability to antagonize galanin receptors has

provided valuable insights into galanin's involvement in feeding, pain, and other neurological

processes. This technical guide provides a comprehensive resource for researchers and drug

development professionals, offering detailed information on its properties and experimental

applications. Further research with more subtype-selective antagonists will continue to refine

our understanding of the complexities of galanin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7679604/
https://pubmed.ncbi.nlm.nih.gov/7679604/
https://pubmed.ncbi.nlm.nih.gov/8640348/
https://pubmed.ncbi.nlm.nih.gov/8640348/
https://www.peptide.com/product/galanin-1-13-spantide-i-143868-20-6/
https://www.lifetein.com/peptide-product/galanin-113spantide-i-p-1036.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pubmed.ncbi.nlm.nih.gov/1705478/
https://pubmed.ncbi.nlm.nih.gov/1705478/
https://www.medchemexpress.com/galanin-1-13-spantide-i.html
https://www.benchchem.com/product/b15616156#what-is-galanin-1-13-spantide-i
https://www.benchchem.com/product/b15616156#what-is-galanin-1-13-spantide-i
https://www.benchchem.com/product/b15616156#what-is-galanin-1-13-spantide-i
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

